molecular formula C8H11NO3 B1453822 5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid CAS No. 1226365-67-8

5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1453822
CAS No.: 1226365-67-8
M. Wt: 169.18 g/mol
InChI Key: UTEAJYFGQOTHNC-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a carboxylic acid group at the 4-position and a 2-methylpropyl group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpropylamine with ethyl 2-bromoacetate followed by cyclization can yield the desired oxazole derivative. The reaction conditions typically involve heating the mixture in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives.

Scientific Research Applications

5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the oxazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylpropyl)-1,3-oxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom instead of an oxygen atom in the ring.

    5-(2-Methylpropyl)-1,3-oxazole-4-methanol: The carboxylic acid group is replaced with a hydroxymethyl group.

Uniqueness

5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the carboxylic acid group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEAJYFGQOTHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
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5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid

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